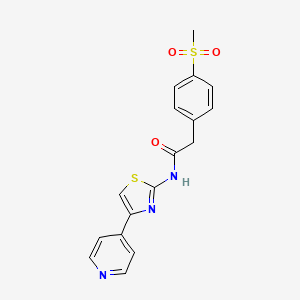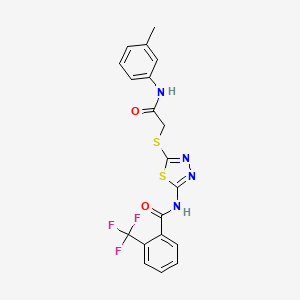
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Benzamide derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antifungal, and electrophysiological activities . The presence of a thiadiazole ring in the compound suggests it may have similar biological properties to those studied in the provided papers.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of appropriate benzoyl chlorides with amines or the coupling of carboxylic acids with amines in the presence of coupling agents. In the context of thiadiazole derivatives, Schiff's base formation is a common synthetic approach, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiadiazole ring, as seen in the compound of interest, is known to confer certain biological properties, such as anticancer activity . The substitution pattern on the benzamide and thiadiazole rings can significantly influence the activity and selectivity of these compounds. For instance, the introduction of a trifluoromethyl group, as seen in the compound, is often associated with increased metabolic stability and lipophilicity, which can enhance biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis to form the corresponding carboxylic acids and amines, as well as reactions with electrophiles due to the nucleophilic nature of the amide nitrogen. The thiadiazole ring can participate in nucleophilic substitution reactions, which can be utilized to introduce different substituents and modify the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like the trifluoromethyl group can affect the compound's acidity and basicity, as well as its solubility in organic solvents . The thiadiazole ring can contribute to the compound's stability and its ability to form hydrogen bonds, which is important for its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Compounds with thiadiazole cores, similar to the one described, are often explored for their biological activities. For instance, thiadiazole derivatives have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP-1B) inhibitory activity, which is a target for type 2 diabetes and obesity treatments (Navarrete-Vázquez et al., 2012). Similarly, N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent antiallergy agents, indicating the therapeutic potential of thiadiazole compounds in allergic reactions (Hargrave et al., 1983).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the structure , have demonstrated effectiveness as corrosion inhibitors, offering protection for metals in aggressive environments (Hu et al., 2016). This application is critical in industries where metal longevity and integrity are paramount, such as in pipelines and infrastructure.
Organic Synthesis and Material Science
The catalytic activity of certain compounds in the synthesis of benzothiazoles and thiazolopyridines showcases the utility of thiadiazole and benzamide derivatives in producing materials and molecules with potential electronic, photovoltaic, or pharmaceutical applications (Qian et al., 2017). These synthesis pathways underscore the versatility of such compounds in creating complex molecules and materials with specific desired properties.
Anticancer Research
In the realm of anticancer research, thiourea-/urea-benzimidazole derivatives, which share functional group similarities with the compound , have been designed and synthesized, showing promise as anticancer agents. Their ability to induce apoptosis in breast cancer cell lines highlights the potential therapeutic applications of these compounds (Siddig et al., 2021).
Eigenschaften
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-5-4-6-12(9-11)23-15(27)10-29-18-26-25-17(30-18)24-16(28)13-7-2-3-8-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSRRUIXJWWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)
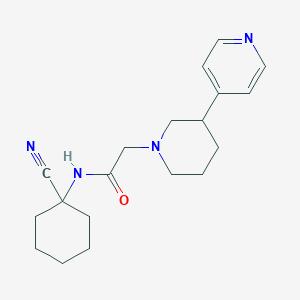
![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)
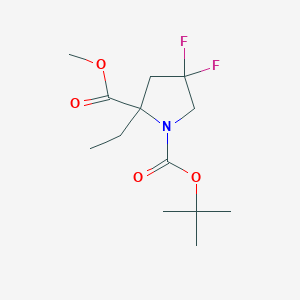

![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)

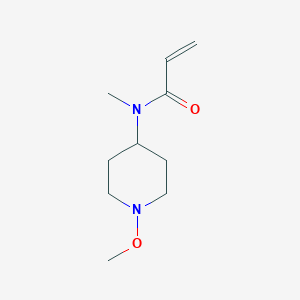
![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)
